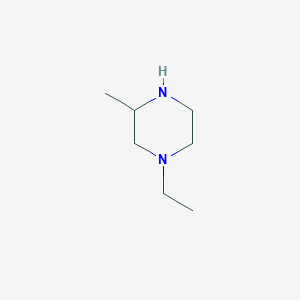

1-Ethyl-3-methylpiperazine

Descripción general

Descripción

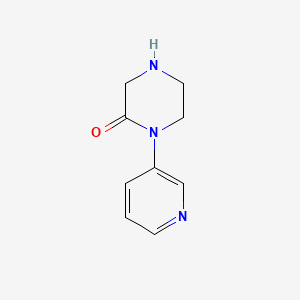

1-Ethyl-3-methylpiperazine is a chemical compound that is part of the piperazine class . Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

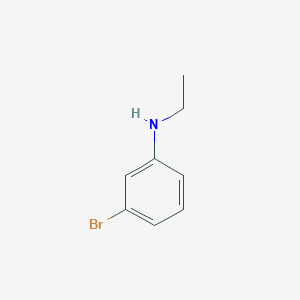

The synthesis of piperazine derivatives, such as 1-Ethyl-3-methylpiperazine, has been a subject of research. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another synthetic route involves the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylpiperazine can be analyzed using various techniques such as density functional theory (DFT) calculations . These calculations can provide both structural and electronic insight into the molecule.Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-3-methylpiperazine can be complex and varied. For instance, it can undergo reactions that involve alteration of oxidation states, which frequently pass through intermediates with short life-times .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-methylpiperazine can be determined using various techniques. For instance, its density, speed of sound, and refractive index can be measured . It’s also important to note that the compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

- Application : The compound 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is being targeted for applications in next-generation Li-ion battery electrolytes .

- Methods of Application : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .

- Results : A total of six stable ion pair conformers were observed. A doubly ionic H-bond exists between the ion pair conformers. The greater the number of multiple H-bond type interactions, the greater the absolute value of the interaction energy .

- Application : Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 .

- Methods of Application : Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

- Results : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Scientific Field

Scientific Field

- Application : The compound 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is being used for construction-related safety processes .

- Methods of Application : The study presents a novel non-linear fitting approach to investigate the thermal behavior of the compound. It evaluated the kinetic model using thermogravimetric analysis coupled with assessing fundamental reaction parameters and simulating thermodynamic equations by identifying hazardous temperatures .

- Results : The reactivity hazard of the compound escalated considerably when the temperature surpassed 280 °C. At temperatures beyond 300 °C, around 70% of the substance was consumed, underlining the need for stringent safety measures in processing environments .

- Application : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods of Application : Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

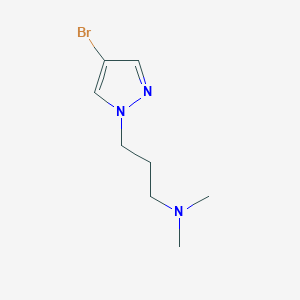

- Results : The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Scientific Field

Scientific Field

- Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

- Results : Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

- Application : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods of Application : Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

- Results : The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Scientific Field

Scientific Field

Safety And Hazards

Direcciones Futuras

The future directions for 1-Ethyl-3-methylpiperazine could involve further exploration of its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

1-ethyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVHQHELMADSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619975 | |

| Record name | 1-Ethyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylpiperazine | |

CAS RN |

428871-71-0 | |

| Record name | 1-Ethyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

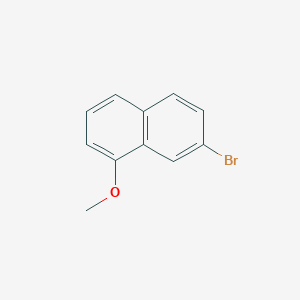

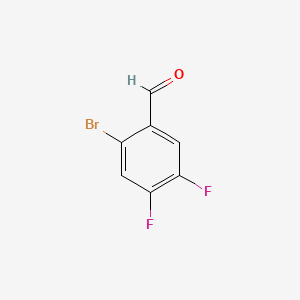

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

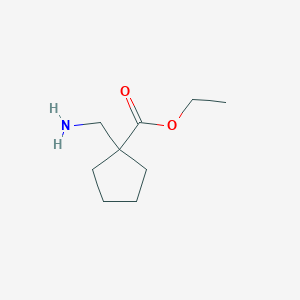

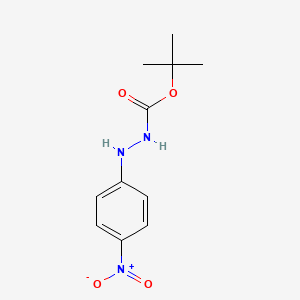

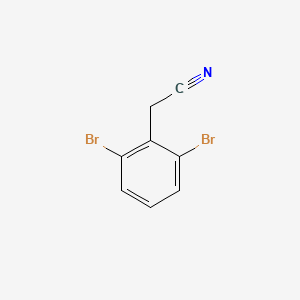

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)